molecular formula C13H23NO4 B2839552 cis-1-tert-butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate CAS No. 1788044-03-0

cis-1-tert-butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate

Cat. No.: B2839552
CAS No.: 1788044-03-0
M. Wt: 257.33
InChI Key: QGNVVHOIALIBRL-VHSXEESVSA-N
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Description

cis-1-tert-butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate is a chiral compound with potential applications in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring, which is substituted with tert-butyl, ethyl, and methyl groups, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

cis-1-tert-butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: This compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It is used in the production of fine chemicals and materials with specific properties.

Safety and Hazards

The safety and hazards of a compound refer to its potential risks in handling and use. Unfortunately, the specific safety and hazard information for “(3R,4S)-rel-1-tert-Butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate” is not available in the current resources .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-1-tert-butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Substituents: The tert-butyl, ethyl, and methyl groups are introduced through various alkylation reactions. These reactions often require specific catalysts and conditions to ensure the correct stereochemistry.

    Protection and Deprotection Steps: Protecting groups may be used to prevent unwanted reactions at specific sites on the molecule. These groups are later removed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be used to introduce the tert-butoxycarbonyl group into the molecule, providing a more sustainable and scalable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

cis-1-tert-butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and organometallic compounds are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism by which cis-1-tert-butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The specific pathways depend on the context of its application, whether in biological systems or chemical reactions. The compound’s structure allows it to fit into active sites of enzymes, influencing their activity and leading to various biochemical outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cis-1-tert-butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate is unique due to its specific stereochemistry and the presence of multiple functional groups. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl (3R,4S)-4-methylpyrrolidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-6-17-11(15)10-8-14(7-9(10)2)12(16)18-13(3,4)5/h9-10H,6-8H2,1-5H3/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNVVHOIALIBRL-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC1C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CN(C[C@H]1C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501117796
Record name 1,3-Pyrrolidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R,4S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501117796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1788044-03-0
Record name 1,3-Pyrrolidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R,4S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1788044-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Pyrrolidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R,4S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501117796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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